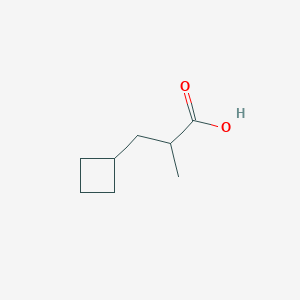
3-Cyclobutyl-2-methylpropanoic acid
Übersicht
Beschreibung
3-Cyclobutyl-2-methylpropanoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates that the molecule consists of a cyclobutyl group and a methyl group attached to a propanoic acid backbone .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 and a molecular formula of C8H14O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 3-Cyclobutyl-2-methylpropanoic acid has been synthesized and structurally analyzed, contributing to the field of organic chemistry. The synthetic process was found to be concise and suitable for industrial production, with a total yield of 83% for the target compound (Liu Xian-hua, 2010).
- This compound has been incorporated in the synthesis of various chemical structures, demonstrating its utility in creating complex molecules. One example is the creation of novel aminophosphinic acids containing cyclobutane and 1,3-thiazole, which displayed antimicrobial activity (P. Koparir, M. Karaarslan, C. Orek, M. Koparır, 2011).
Application in Peptide Synthesis
- This compound has been utilized in peptide synthesis. A study reported the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This showcases its role in facilitating complex biochemical reactions (C. W. Tornøe, C. Christensen, M. Meldal, 2002).
Bioengineering and Biotechnology
- In bioengineering, this compound and related compounds have been investigated for their potential in producing valuable chemicals. For instance, the production of 3-Hydroxypropanoic acid from glycerol by metabolically engineered bacteria has been explored. This process is significant in bioplastic production and represents a step towards sustainable chemical synthesis (C. Jers, Aida Kalantari, Abhroop Garg, I. Mijakovic, 2019).
Pharmaceutical and Medicinal Applications
- Although the request specified excluding drug use, dosage, and side effects, it's notable that compounds related to this compound have been researched for pharmaceutical applications. For instance, β-Hydroxy-β-arylpropanoic acids, structurally similar to this compound, have been synthesized and evaluated for anti-inflammatory activity, demonstrating the compound's relevance in medicinal chemistry (S. Dilber, S. Dobrić, Z. Juranić, B. Marković, S. Vladimirov, I. Juranić, 2008).
Eigenschaften
IUPAC Name |
3-cyclobutyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJTMSAPUMRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





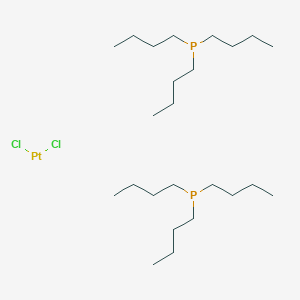
![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)
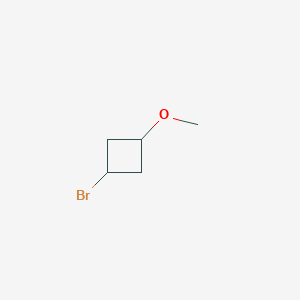


![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)
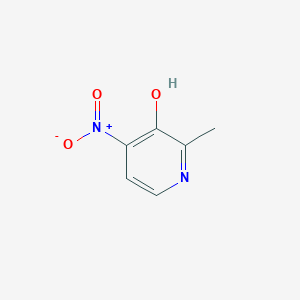

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
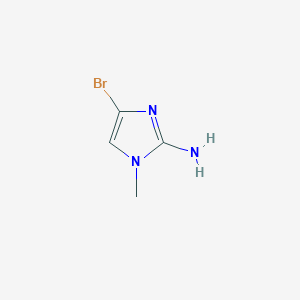
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)